Mycosporine glycine

Descripción

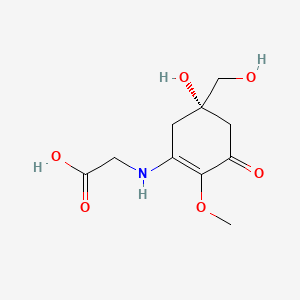

Structure

3D Structure

Propiedades

Número CAS |

65318-21-0 |

|---|---|

Fórmula molecular |

C10H15NO6 |

Peso molecular |

245.23 g/mol |

Nombre IUPAC |

2-[[(5S)-5-hydroxy-5-(hydroxymethyl)-2-methoxy-3-oxocyclohexen-1-yl]amino]acetic acid |

InChI |

InChI=1S/C10H15NO6/c1-17-9-6(11-4-8(14)15)2-10(16,5-12)3-7(9)13/h11-12,16H,2-5H2,1H3,(H,14,15)/t10-/m0/s1 |

Clave InChI |

XZQILKYKJYHEHD-JTQLQIEISA-N |

SMILES isomérico |

COC1=C(C[C@](CC1=O)(CO)O)NCC(=O)O |

SMILES canónico |

COC1=C(CC(CC1=O)(CO)O)NCC(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

Mycosporine Glycine: A Technical Guide for Researchers

Mycosporine (B1203499) glycine (B1666218) is a naturally occurring, water-soluble compound belonging to the family of mycosporine-like amino acids (MAAs).[1] Found in a diverse range of organisms, particularly marine algae and cyanobacteria, it plays a crucial role in cellular protection against ultraviolet (UV) radiation.[1][2] This technical guide provides an in-depth overview of the chemical structure, properties, and biosynthetic pathway of mycosporine glycine, along with detailed experimental protocols for its study.

Chemical Structure and Properties

This compound is characterized by a cyclohexenone chromophore conjugated with a glycine amino acid substituent. Its chemical structure is fundamental to its potent UV-absorbing capabilities.

IUPAC Name: 2-[[(5S)-5-hydroxy-5-(hydroxymethyl)-2-methoxy-3-oxocyclohexen-1-yl]amino]acetic acid[1][3]

Chemical Formula: C₁₀H₁₅NO₆[1][3]

Canonical SMILES: COC1=C(C--INVALID-LINK--(CO)O)NCC(=O)O[3]

InChI Key: XZQILKYKJYHEHD-JTQLQIEISA-N[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quantitative overview for researchers.

| Property | Value | Source |

| Molecular Weight | 245.23 g/mol | [1][3] |

| UV Absorption Maximum (λmax) | ~310 nm | [2][4] |

| Molar Extinction Coefficient (ε) | ~28,100 M⁻¹ cm⁻¹ | [2] |

| Boiling Point (estimated) | 524.9 ± 50.0 °C at 760 mmHg | [1] |

| Density (estimated) | 1.4 ± 0.1 g/cm³ | [1] |

| Solubility | Water-soluble | [1] |

Biosynthesis of this compound

The biosynthesis of this compound primarily initiates from two key metabolic pathways: the shikimate pathway and the pentose (B10789219) phosphate (B84403) pathway. Both pathways converge to produce the crucial intermediate, 4-deoxygadusol (4-DG).[5][6] This precursor then undergoes a condensation reaction with glycine to form this compound.[7][8] This final step is catalyzed by an ATP-dependent ligase. This compound can then serve as a precursor for the synthesis of other more complex MAAs.[8]

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, quantification, and characterization of the antioxidant properties of this compound.

Extraction and Purification of this compound

This protocol is adapted for the extraction of this compound from cyanobacterial or algal biomass.

a. Extraction

-

Harvest fresh cell biomass by centrifugation.

-

Lyophilize the biomass to obtain a dry powder.

-

Suspend the dried biomass in 100% methanol (B129727) (e.g., 1 g of biomass in 10 mL of methanol).

-

Sonicate the suspension on ice to facilitate cell lysis and extraction.

-

Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes to pellet cell debris.

-

Carefully collect the supernatant containing the crude MAA extract.

-

Repeat the extraction process with the pellet to ensure complete recovery.

-

Pool the supernatants and evaporate the methanol under reduced pressure.

-

Resuspend the dried extract in a minimal volume of ultrapure water for further purification.

b. Purification by Reversed-Phase Chromatography

-

Prepare a reversed-phase chromatography column (e.g., C18).

-

Equilibrate the column with a suitable mobile phase (e.g., 0.1% acetic acid in water).

-

Load the aqueous extract onto the column.

-

Elute with a gradient of methanol in 0.1% acetic acid. The concentration of methanol should be gradually increased to separate compounds based on their polarity.

-

Collect fractions and monitor the absorbance at 310 nm to identify fractions containing this compound.

-

Pool the this compound-containing fractions and evaporate the solvent.

Quantification by High-Performance Liquid Chromatography (HPLC)

Quantitative analysis of this compound can be performed using reversed-phase HPLC with UV detection.

-

Instrumentation: An HPLC system equipped with a photodiode array (PDA) or UV detector and a C8 or C18 reversed-phase column is required.[9]

-

Mobile Phase: A common mobile phase is a mixture of water and methanol with 0.1% acetic acid.[8]

-

Gradient Elution: A gradient elution program is typically used for optimal separation. For example, a linear gradient from 5% to 50% methanol over 30 minutes.

-

Detection: Monitor the elution profile at 310 nm, the absorption maximum of this compound.

-

Quantification: Prepare a standard curve using purified this compound of known concentrations. The concentration of this compound in the samples can then be determined by comparing their peak areas to the standard curve.

Characterization of Antioxidant Activity

The antioxidant properties of this compound can be assessed using various in vitro assays.

a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Prepare a stock solution of DPPH in methanol.

-

In a 96-well plate, add different concentrations of the purified this compound solution.

-

Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The scavenging activity is calculated as the percentage of DPPH discoloration using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

b. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [3][10]

-

Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[10]

-

Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

-

Add different concentrations of the purified this compound solution to the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).[1]

-

Measure the absorbance at 734 nm.[10]

-

The scavenging activity is calculated using the same formula as for the DPPH assay.

Conclusion

This compound's unique chemical structure and potent UV-absorbing and antioxidant properties make it a subject of significant interest for researchers in fields ranging from natural product chemistry to drug development and cosmetics. The methodologies outlined in this guide provide a solid foundation for the extraction, characterization, and evaluation of this promising natural compound.

References

- 1. Pharmacological Effects of Antioxidant Mycosporine-Glycine in Alleviating Ultraviolet B-Induced Skin Photodamage: Insights from Metabolomic and Transcriptomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] A Method for the Isolation and Characterization of Mycosporine-Like Amino Acids from Cyanobacteria | Semantic Scholar [semanticscholar.org]

- 6. Mycosporine-Like Amino Acids and Their Derivatives as Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Quantitative and Qualitative HPLC Analysis of Mycosporine-Like Amino Acids Extracted in Distilled Water for Cosmetical Uses in Four Rhodophyta - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of Antioxidant Activity of Heated Mycosporine-like Amino Acids from Red Alga Dulse Palmaria palmata in Japan [mdpi.com]

A Technical Guide to the Discovery, Isolation, and Characterization of Mycosporine Glycine

For Researchers, Scientists, and Drug Development Professionals

Abstract: Mycosporine-like amino acids (MAAs) are a class of water-soluble, UV-absorbing secondary metabolites produced by a wide array of organisms, primarily from marine and freshwater environments. Among these, Mycosporine glycine (B1666218) (MG) stands out as a key precursor in the biosynthesis of more complex MAAs. This technical guide provides an in-depth overview of the discovery, biosynthesis, and the methodologies for the isolation and characterization of Mycosporine glycine, tailored for professionals in research and drug development.

Introduction to this compound

This compound is a cyclohexenone-type mycosporine-like amino acid, distinguished by its glycine substituent. It plays a crucial role as a direct metabolic precursor to other bisubstituted MAAs, such as shinorine[1]. Its strong UV-absorbing properties, with a maximum absorption at approximately 310 nm, and antioxidant capabilities make it a compound of significant interest for applications in sunscreens and as a potential therapeutic agent[2][3][4].

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that utilizes intermediates from primary metabolic pathways. There are two recognized pathways for the formation of the 4-deoxygadusol (4-DG) core, which is subsequently converted to this compound[5][6].

-

Shikimate Pathway: This pathway starts with phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), which are converted to 3-dehydroquinate (B1236863) (DHQ). DHQ is then transformed into 4-DG.

-

Pentose Phosphate Pathway: In this pathway, sedoheptulose-7-phosphate (SH-7-P) is the initial substrate that is converted to 4-DG.

The conversion of these precursors to 4-DG is catalyzed by the enzymes 2-demethyl-4-deoxygadusol synthase (DDGS) and O-methyltransferase (O-MT)[5][6]. Subsequently, the enzyme MysC, an ATP-grasp superfamily member, catalyzes the condensation of 4-DG with glycine to form this compound[7][8].

Below is a diagram illustrating the biosynthetic pathways leading to this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Recent Advances and Future Prospects of Mycosporine-like Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mycosporine-Like Amino Acids: Making the Foundation for Organic Personalised Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mycosporine-Like Amino Acids and Marine Toxins - The Common and the Different - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Comparative Profiling and Discovery of Novel Glycosylated Mycosporine-Like Amino Acids in Two Strains of the Cyanobacterium Scytonema cf. crispum - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Mycosporine-Glycine in Cyanobacteria: A Technical Guide for Researchers

An in-depth exploration of the core biosynthetic pathway, enzymatic mechanisms, and regulatory controls of a key cyanobacterial sunscreen compound.

Mycosporine-glycine is a central molecule in the intricate world of mycosporine-like amino acids (MAAs), a class of natural ultraviolet (UV)-screening compounds produced by a wide array of organisms, including cyanobacteria. These water-soluble molecules are of significant interest to researchers, scientists, and drug development professionals due to their potent photoprotective properties and potential applications in sunscreens and other pharmaceuticals. This technical guide provides a comprehensive overview of the mycosporine-glycine biosynthesis pathway in cyanobacteria, detailing the enzymatic machinery, genetic underpinnings, and analytical methodologies crucial for its study.

The Core Biosynthetic Pathway

The biosynthesis of mycosporine-glycine in cyanobacteria is a multi-step enzymatic process that originates from primary metabolic pathways. Two main routes have been proposed, both converging on the synthesis of the central precursor, 4-deoxygadusol (4-DG).[1]

The primary and most widely accepted pathway begins with an intermediate from the pentose phosphate (B84403) pathway , sedoheptulose-7-phosphate.[2] A second, alternative pathway is thought to originate from 3-dehydroquinate, an intermediate of the shikimate pathway .[1] Regardless of the initial precursor, the core pathway to mycosporine-glycine involves three key enzymatic steps orchestrated by a conserved cluster of genes, commonly referred to as the mys gene cluster.

The core enzymes and their roles are:

-

2-epi-5-epi-valiolone synthase (EVS) or Demethyl-4-deoxygadusol synthase (DDGS) (encoded by mysA) : This enzyme catalyzes the initial cyclization of the sugar phosphate precursor to form a cyclohexenone ring structure.[3]

-

O-methyltransferase (O-MT) (encoded by mysB) : This enzyme methylates an intermediate to produce the core chromophore, 4-deoxygadusol (4-DG).[4]

-

ATP-grasp ligase (encoded by mysC) : This enzyme facilitates the attachment of a glycine (B1666218) molecule to the 4-DG core, forming mycosporine-glycine.[2][5] This step is ATP-dependent.[1]

Genetic Organization and Regulation

The genes encoding the core enzymes for mycosporine-glycine biosynthesis are typically organized in a conserved gene cluster, often designated as mysA, mysB, and mysC.[4] The expression of this gene cluster is primarily induced by exposure to ultraviolet-B (UV-B) radiation.[6][7][8] While the precise signaling pathway is still under investigation, it is understood that cyanobacteria possess photoreceptors that detect UV-B light, initiating a signal transduction cascade that leads to the upregulation of the mys gene cluster.[6] This regulatory mechanism allows cyanobacteria to produce these photoprotective compounds in response to environmental stressors.

Quantitative Data

While extensive research has been conducted on the mycosporine-glycine biosynthesis pathway, specific quantitative data for the core enzymes in cyanobacteria remains an active area of investigation. The following table summarizes the types of quantitative data that are crucial for a complete understanding of the pathway's efficiency and regulation.

| Parameter | Enzyme | Organism/Conditions | Value | Reference |

| Substrate Specificity | MysC | Nostoc flagelliforme | Catalyzes the linkage of the δ- or ε-amino group of ornithine/lysine to 4-deoxygadusol. | [5] |

| Product Yield | Mycosporine-Glycine | Chroococcidiopsis sp. | Increased content with prolonged UV-B treatment (0.15 W·m-2). | [6] |

| Product Yield | Mycosporine-Glycine | Arthrospira sp. CU2556 | Increased content with an increase in exposure time under UV-B radiation. | [2] |

| Molar Extinction Coefficient (ε) | Mycosporine-Glycine | General | 28,100 to 50,000 M⁻¹ cm⁻¹ | [2] |

| Maximum Absorption (λmax) | Mycosporine-Glycine | General | 310 nm | [9] |

Experimental Protocols

The study of mycosporine-glycine biosynthesis involves a series of experimental procedures, from the cultivation of cyanobacteria to the extraction, identification, and quantification of the target compound.

Cultivation and Induction

-

Cyanobacterial Culture : Cultivate the cyanobacterial strain of interest (e.g., Nostoc, Anabaena, Chroococcidiopsis) in a suitable growth medium (e.g., BG-11) under controlled conditions of light and temperature.

-

UV-B Induction : Expose the cultures to a controlled dose of UV-B radiation (e.g., 0.15 W·m⁻²) for a specified duration to induce the biosynthesis of mycosporine-glycine.[6]

Extraction of Mycosporine-like Amino Acids

-

Harvesting : Harvest the cyanobacterial biomass by centrifugation.

-

Extraction : Extract the MAAs from the cell pellet using a suitable solvent, typically 25% methanol (B129727) in water. Other solvents like ethanol (B145695) have also been used.

-

Clarification : Centrifuge the extract to remove cell debris and collect the supernatant containing the MAAs.

Analysis by High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

-

Chromatographic System : Utilize a C18 reversed-phase column.

-

Mobile Phase : Employ a gradient of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

-

Detection : Monitor the elution profile at the characteristic absorption maximum of mycosporine-glycine (310 nm) using a diode array detector.[2]

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Chromatographic Separation : Perform chromatographic separation as described for HPLC-DAD.

-

Mass Spectrometry : Couple the HPLC system to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the eluting compounds. Mycosporine-glycine has a characteristic m/z of 246 [M+H]⁺.[2]

-

Tandem Mass Spectrometry (MS/MS) : For structural confirmation, perform MS/MS analysis to obtain fragmentation patterns.

Heterologous Expression and Enzyme Characterization

-

Gene Cloning : Clone the mysA, mysB, and mysC genes from the cyanobacterium of interest into a suitable expression vector (e.g., pET vector).

-

Heterologous Host : Transform a suitable host organism, such as Escherichia coli, with the expression constructs.[1]

-

Protein Expression and Purification : Induce the expression of the recombinant proteins and purify them using affinity chromatography (e.g., Ni-NTA).

-

Enzyme Assays : Conduct in vitro assays with the purified enzymes and their respective substrates to determine their activity and kinetic parameters.

Conclusion and Future Directions

The biosynthesis of mycosporine-glycine in cyanobacteria represents a fascinating and important area of research with direct implications for the development of novel photoprotective agents. While the core biosynthetic pathway and its genetic basis are well-established, significant opportunities for further investigation remain. A deeper understanding of the regulatory networks that control the expression of the mys gene cluster, including the identification of specific photoreceptors and transcription factors, will be crucial for optimizing the production of these valuable compounds. Furthermore, detailed kinetic characterization of the core biosynthetic enzymes, MysA, MysB, and MysC, will provide the quantitative data needed for metabolic engineering efforts aimed at enhancing mycosporine-glycine yields in both native and heterologous systems. Continued research in these areas will undoubtedly unlock the full potential of cyanobacterial mycosporine-glycine for applications in human health and beyond.

References

- 1. An ATP-Grasp Ligase Involved in the Last Biosynthetic Step of the Iminomycosporine Shinorine in Nostoc punctiforme ATCC 29133 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of UV-absorbing photoprotectant mycosporine-like amino acid (MAA) in the cyanobacterium Arthrospira sp. CU2556 - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 3. Regulatory systems for gene expression control in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New types of ATP-grasp ligase are associated with the novel pathway for complicated mycosporine-like amino acid production in desiccation-tolerant cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eujournal.org [eujournal.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mycosporine-Like Amino Acids: Relevant Secondary Metabolites. Chemical and Ecological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Mycosporine Glycine in Marine Algae: Natural Sources, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Mycosporine glycine (B1666218), a member of the mycosporine-like amino acid (MAA) family, is a naturally occurring, water-soluble compound found in a diverse range of marine algae. Renowned for its potent UV-screening and antioxidant properties, this small molecule is the subject of growing interest in the fields of pharmacology, cosmetics, and materials science. This technical guide provides an in-depth overview of the natural sources of Mycosporine glycine, its biosynthesis, and the key experimental protocols for its extraction, purification, and quantification.

Quantitative Analysis of this compound in Marine Algae

This compound is predominantly found in red algae (Rhodophyta), although it has also been identified in green (Chlorophyta) and brown algae (Phaeophyta). The concentration of this compound can vary significantly depending on the species, geographical location, seasonality, and environmental stressors such as UV radiation exposure. Red algae of the orders Bangiales and Gracilariales are particularly rich sources.[1][2] The following table summarizes the quantitative data for this compound in various marine algal species.

| Phylum | Order | Species | This compound Concentration (mg/g DW) | Reference |

| Rhodophyta | Bangiales | Porphyra umbilicalis | 2.6 - 10 | [1] |

| Rhodophyta | Bangiales | Pyropia columbina (formerly Porphyra columbina) | Rapid increase detected under ozone depletion | [1] |

| Rhodophyta | Gigartinales | Mazzaella laminarioides | Increased with nitrate (B79036) concentration | [1] |

| Rhodophyta | Gigartinales | Chondracanthus chamissoi | Present | [3] |

| Rhodophyta | Gelidiales | Gelidium sp. | Present | [1] |

| Rhodophyta | Gracilariales | Gracilaria cornea | Present | [4] |

| Rhodophyta | Ceramiales | Ceramium sp. | Present | |

| Chlorophyta | Ulvales | Ulva lactuca | Present, >53% of total MAAs | [2] |

| Chlorophyta | Cladophorales | Chaetomorpha aerea | Present, >53% of total MAAs | [2] |

| Phaeophyta | Laminariales | Alaria esculenta | Can be up to 100% of total MAAs | [2] |

| Phaeophyta | Fucales | Fucus vesiculosus | Can be up to 100% of total MAAs | [2] |

Biosynthesis of this compound

The biosynthesis of this compound in marine algae is a complex process that originates from primary metabolism. Two main pathways are proposed to lead to the formation of the central cyclohexenone chromophore: the shikimate pathway and the pentose (B10789219) phosphate (B84403) pathway. Both pathways converge on the production of a key intermediate, 4-deoxygadusol (4-DG).[5][6][7]

From 4-DG, the synthesis of this compound proceeds via an ATP-dependent enzymatic reaction catalyzed by an ATP-grasp ligase (MysC). This enzyme facilitates the addition of a glycine molecule to the 4-DG core.[3][5]

Experimental Protocols

Extraction of this compound

The extraction of this compound from marine algal biomass is typically achieved using polar solvents due to its water-soluble nature.

Materials:

-

Freeze-dried and ground algal powder

-

Methanol or Ethanol (analytical grade)

-

Distilled water

-

Centrifuge

-

Rotary evaporator

-

Vortex mixer

Protocol:

-

Weigh 1 g of dried algal powder into a centrifuge tube.

-

Add 10 mL of 80% (v/v) aqueous methanol.

-

Vortex the mixture vigorously for 2 minutes.

-

Incubate the mixture at 45°C for 2 hours in a shaking water bath.

-

Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant.

-

Repeat the extraction process (steps 2-6) on the remaining pellet twice to ensure complete extraction.

-

Pool the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

-

Re-dissolve the dried extract in a known volume of distilled water for further analysis.

Purification of this compound

High-Performance Liquid Chromatography (HPLC) is the most common method for the purification of this compound from the crude extract.

Instrumentation and Columns:

-

HPLC system with a Diode Array Detector (DAD) or UV detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase and Gradient:

-

Mobile Phase A: 0.1% (v/v) formic acid in water.

-

Mobile Phase B: Methanol.

-

A typical gradient elution would be:

-

0-5 min: 5% B

-

5-25 min: Linear gradient from 5% to 50% B

-

25-30 min: 50% B

-

30-35 min: Linear gradient from 50% to 5% B

-

35-40 min: 5% B (column re-equilibration)

-

Protocol:

-

Filter the re-dissolved crude extract through a 0.22 µm syringe filter.

-

Inject an appropriate volume (e.g., 20 µL) onto the HPLC column.

-

Monitor the elution profile at 310 nm, the characteristic absorption maximum of this compound.

-

Collect the fraction corresponding to the this compound peak.

-

Confirm the purity of the collected fraction by re-injecting it into the HPLC system under the same conditions.

-

Lyophilize the purified fraction to obtain pure this compound.

Quantification of this compound

Quantification is typically performed using HPLC with a DAD or UV detector, by comparing the peak area of the sample to a standard curve of purified this compound.

Protocol:

-

Prepare a series of standard solutions of purified this compound of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Inject each standard solution into the HPLC system under the optimized conditions described in the purification protocol.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Inject the filtered crude extract of the algal sample.

-

Determine the peak area of this compound in the sample chromatogram.

-

Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

-

Express the final concentration as mg of this compound per gram of dry weight (DW) of the algal biomass.

References

- 1. botanyjournals.com [botanyjournals.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of Gene Cluster for Mycosporine-Like Amino Acid Biosynthesis from Actinomycetales Microorganisms and Production of a Novel Mycosporine-Like Amino Acid by Heterologous Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Biosynthesis and Heterologous Production of Mycosporine-Like Amino Acid Palythines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Plastic Biosynthetic Pathway for the Production of Structurally Distinct Microbial Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. futurenatprod.skums.ac.ir [futurenatprod.skums.ac.ir]

The Core UV-Absorbing Mechanism of Mycosporine Glycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycosporine-like amino acids (MAAs) represent a class of natural, water-soluble compounds that exhibit remarkable photoprotection capabilities, primarily through their strong absorption in the ultraviolet (UV) spectrum. Among these, Mycosporine glycine (B1666218) (MyG), with its cyclohexenone core, is a principal UV-B absorbing MAA. This technical guide provides an in-depth exploration of the core UV-absorbing mechanism of MyG, detailing its ultrafast and highly efficient energy dissipation pathway. The document summarizes key photophysical and photochemical data, outlines the experimental protocols used to elucidate this mechanism, and presents the associated signaling pathways through which MyG exerts its protective effects at a cellular level.

Introduction

Mycosporine glycine (MyG) is a secondary metabolite produced by a wide array of organisms, including cyanobacteria and marine algae, as a primary defense against damaging ultraviolet radiation.[1][2] Its defining characteristic is a strong absorption peak in the UV-B range, coupled with exceptional photostability.[3][4] This stability is not due to passive screening but rather an active and highly efficient photophysical mechanism that converts absorbed UV energy into harmless heat, preventing the generation of destructive reactive oxygen species (ROS).[1] Understanding this mechanism at a molecular level is crucial for the development of next-generation, nature-inspired photoprotective agents for use in sunscreens, pharmaceuticals, and materials science.

The Photophysical Deactivation Pathway

The UV-absorbing mechanism of this compound is an ultrafast, multi-step process that occurs on a femtosecond timescale following the absorption of a photon. Computational models and spectroscopic evidence have elucidated a highly efficient, radiationless deactivation pathway that ensures the rapid return of the molecule to its electronic ground state.[3][5]

-

Photoexcitation: The process begins with the absorption of a UV-B photon (around 310 nm), which excites the MyG molecule from its ground state (S₀) to the second electronically excited singlet state, S₂ (a ¹ππ* state). This S₂ state is optically bright and possesses a large oscillator strength, making it responsible for the molecule's strong UV absorption.[3]

-

Ultrafast Internal Conversion (S₂ → S₁): Immediately following excitation, the molecule undergoes an extremely rapid, sub-100 femtosecond internal conversion from the S₂ state to the first excited singlet state, S₁ (a ¹nπ* state). This transition is facilitated by a conical intersection (CI) between the S₂ and S₁ potential energy surfaces. The S₁ state is optically dark, meaning it does not readily absorb or emit light.[3]

-

Barrierless Relaxation (S₁ → S₀): From the S₁ state, the molecule continues to relax along a barrierless potential energy curve. This relaxation involves molecular geometry changes, specifically a puckering of the cyclohexenone ring.[3][5] This distortion leads the molecule to a second conical intersection, this time between the S₁ and S₀ (ground state) potential energy surfaces.

-

Final Deactivation: At the S₁/S₀ conical intersection, the molecule efficiently funnels its remaining excess energy and returns to the electronic ground state through non-radiative decay.[3][5] This entire process, from initial photon absorption to return to the ground state, is completed in approximately 500 femtoseconds.[6] The absorbed energy is ultimately dissipated as heat into the surrounding environment, with minimal to no fluorescence or generation of harmful photoproducts.[7][8]

// Edges S0 -> Excitation [style=invis]; Excitation -> S2 [label="hv", style=dashed, color="#4285F4", arrowhead=vee]; S2 -> IC1 [label="S₂/S₁ CI", color="#EA4335", arrowhead=vee]; IC1 -> S1 [style=invis]; S1 -> Relax [color="#FBBC05", arrowhead=vee]; Relax -> IC2 [color="#34A853", arrowhead=vee]; IC2 -> S0 [label="~500 fs total", style=dashed, color="#34A853", arrowhead=vee]; IC2 -> Heat [style=dashed, color="#5F6368", arrowhead=vee]; } } Caption: Ultrafast deactivation pathway of this compound.

Quantitative Photophysical Data

The efficiency of the UV-absorbing mechanism is underpinned by specific quantitative parameters. These values, derived from both experimental spectroscopy and theoretical calculations, are summarized below.

| Parameter | Value | Reference(s) |

| Absorption Maximum (λmax) | ~310 nm (in aqueous solution) | [3][6][9][10] |

| Molar Extinction Coefficient (ε) | ~28,100 M⁻¹ cm⁻¹ | [1][3] |

| Primary Absorbing State | S₂ (¹ππ*) | [3] |

| S₂ State Oscillator Strength (F) | 0.450 | [3] |

| S₂ → S₁ Internal Conversion Time | < 100 fs | [3] |

| Total Excited-State Lifetime | ~500 fs | [6] |

| Deactivation Pathway | S₂ → S₁ → S₀ Internal Conversion | [3][5] |

| Energy Dissipation | Non-radiative (Heat) | [1][8] |

| Fluorescence Quantum Yield | Very Low | [7][8] |

| Photodecomposition Quantum Yield | Very Low (High Photostability) | [4][7][8] |

Experimental Protocols & Workflows

General Experimental Workflow

The characterization of this compound's photoprotective properties follows a multi-stage workflow, from isolation to advanced spectroscopic analysis.

Methodology: Femtosecond Transient Absorption Spectroscopy (FTAS)

FTAS is the primary experimental technique used to resolve the ultrafast excited-state dynamics of molecules like MyG.[5][7][11]

Objective: To monitor the real-time evolution of the excited states of MyG after UV photoexcitation, measuring the lifetimes and identifying the relaxation pathways.

Instrumentation:

-

Laser Source: A Ti:Sapphire laser system generating ultrashort (~40-100 fs) pulses at a high repetition rate (e.g., 1 kHz).[12][13]

-

Optical Parametric Amplifier (OPA): Used to generate tunable wavelength outputs.

-

Harmonic Generation: Frequency doubling or sum-frequency generation of the OPA output is used to create the UV 'pump' pulse (e.g., ~310 nm) that initiates the photochemical process.[11][12]

-

White-Light Continuum Generation: A portion of the fundamental laser beam is focused onto a transparent medium (e.g., CaF₂, sapphire) to generate a broadband 'probe' pulse spanning the UV-Visible spectrum.[11][14]

-

Optical Delay Line: A mechanical stage that precisely varies the path length of the pump or probe beam, allowing for the control of the time delay (Δt) between the two pulses with femtosecond resolution.[11]

-

Detector: A spectrometer coupled with a CMOS camera or photodiode array to capture the spectrum of the probe pulse after it passes through the sample.[15]

Protocol:

-

Sample Preparation: A solution of purified MyG in a suitable solvent (e.g., water, buffered solution) is placed in a quartz cuvette. The concentration is adjusted to achieve an optimal optical density at the pump wavelength.

-

Pump Pulse: The intense UV pump pulse is focused on the sample, exciting a fraction of the MyG molecules to the S₂ state.[11]

-

Probe Pulse: The weaker, broadband probe pulse passes through the same sample volume at a specific time delay (Δt) after the pump pulse.[13]

-

Data Acquisition: The spectrum of the transmitted probe pulse is recorded. The change in absorbance (ΔA) is calculated by comparing the absorption spectrum of the excited sample (pump on) with the ground-state sample (pump off).[13]

-

Time-Resolved Measurement: The optical delay line is scanned to vary Δt from negative time (probe arrives before pump) to several picoseconds or nanoseconds. A full ΔA spectrum is recorded at each time delay.[11]

-

Data Analysis: The resulting data is a 3D map of ΔA versus wavelength and time. Global fitting analysis is applied to this data to extract the lifetimes of transient species and reconstruct the kinetic model of the deactivation pathway.

Associated Signaling Pathways: The Nrf2 Antioxidant Response

Beyond its direct photophysical action, MyG's protective effects extend to modulating cellular stress responses. As an effective antioxidant, MyG can activate the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant defense system.[1][9][16]

Mechanism of Action:

-

Basal State: Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by its repressor protein, Keap1. Keap1 facilitates the continuous ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its levels low.[17]

-

Activation by Oxidative Stress/Antioxidants: UV radiation induces oxidative stress by generating ROS. Antioxidants like MyG can counteract this stress. This leads to the modification of highly reactive cysteine residues on the Keap1 protein.[9][17]

-

Nrf2 Release and Translocation: The modification of Keap1 induces a conformational change that disrupts the Keap1-Nrf2 interaction, inhibiting Nrf2 degradation.[9] Newly synthesized Nrf2 is allowed to accumulate and translocate into the nucleus.

-

ARE Binding and Gene Transcription: In the nucleus, Nrf2 forms a heterodimer with small Maf proteins (sMaf) and binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) located in the promoter region of numerous cytoprotective genes.[17][18]

-

Cytoprotective Effect: This binding initiates the transcription of a battery of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase-1 (NQO1), and enzymes involved in glutathione (B108866) synthesis.[2][10] This response enhances the cell's capacity to neutralize ROS and protect against UV-induced damage.

Conclusion

The UV-absorbing mechanism of this compound is a paradigm of natural photoprotection, characterized by an ultrafast and highly efficient radiationless deactivation pathway that dissipates harmful UV energy as heat. This intrinsic molecular property, combined with its ability to activate cellular antioxidant defenses via the Nrf2 pathway, makes MyG a molecule of significant interest. The data and methodologies presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals seeking to understand and harness the protective capabilities of MyG for novel applications in human health and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. medkoo.com [medkoo.com]

- 4. researchgate.net [researchgate.net]

- 5. Mycosporine-Like Amino Acids and Their Derivatives as Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Biosynthesis of the Natural Antioxidant Mycosporine-Glycine and Its Anti-Photodamage Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of activation of the transcription factor Nrf2 by redox stressors, nutrient cues, and energy status and the pathways through which it attenuates degenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Perspective on Femtosecond Pump–Probe Spectroscopy in the Development of Future Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nathan.instras.com [nathan.instras.com]

- 13. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. scribd.com [scribd.com]

- 17. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Antioxidant Properties of Mycosporine Glycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Mycosporine (B1203499) glycine (B1666218) (M-Gly), a member of the mycosporine-like amino acid (MAA) family, is a naturally occurring, water-soluble compound found in a variety of marine organisms. Beyond its well-documented role as a potent UV-screening agent, mycosporine glycine exhibits significant antioxidant activities, positioning it as a compound of interest for the development of novel therapeutics and photoprotective agents. This technical guide provides an in-depth exploration of the antioxidant properties of this compound, detailing its mechanisms of action, quantitative antioxidant capacity, and the experimental protocols used for its evaluation.

Core Antioxidant Mechanisms

This compound combats oxidative stress through two primary mechanisms: the direct scavenging of reactive oxygen species (ROS) and the potential modulation of endogenous antioxidant pathways.

Radical Scavenging Activity

This compound has demonstrated proficiency in neutralizing harmful free radicals. This activity is primarily attributed to its chemical structure, which allows it to donate a hydrogen atom or an electron to stabilize these reactive species. The radical scavenging capacity of this compound has been quantified using several standard in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: this compound has been shown to effectively scavenge the stable DPPH radical in a concentration-dependent manner[1][2][3].

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Studies have also confirmed the ability of this compound to quench the ABTS radical cation, with its efficacy being influenced by pH[1][4].

Singlet Oxygen Quenching

Singlet oxygen (¹O₂) is a highly reactive and damaging form of oxygen generated during photosensitization reactions. This compound is a remarkably efficient quencher of singlet oxygen[5][6][7]. This quenching ability is crucial for protecting biological systems from photodynamic damage, particularly in organisms exposed to high levels of solar radiation[6][7][8]. The proposed mechanism for this activity involves the carbonyl group of the cyclohexenone chromophore within the this compound structure[8].

Inhibition of Lipid Peroxidation

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cellular damage. This compound has been shown to inhibit lipid peroxidation, thereby protecting cellular membranes from oxidative damage[2][5].

Quantitative Antioxidant Data

The antioxidant capacity of this compound has been quantified in various studies, often in comparison to well-known antioxidants. The following tables summarize the key quantitative data.

| Assay | Parameter | Value | Reference Compound | Reference Value | Source |

| DPPH Radical Scavenging | IC₅₀ | 4.23 ± 0.21 mM | Ascorbic Acid | 3.12 ± 0.18 mM | [3][5] |

| ABTS Radical Scavenging | IC₅₀ (pH 8.5) | ~8-fold more effective than Ascorbic Acid | Ascorbic Acid | - | [4] |

| Singlet Oxygen Quenching | Rate Constant (k_q) | 5.6 x 10⁷ M⁻¹s⁻¹ | - | - | [5][6][7] |

Interaction with Cellular Signaling Pathways

Recent research suggests that the protective effects of mycosporine-like amino acids may extend beyond direct ROS scavenging to the modulation of cellular signaling pathways that regulate the endogenous antioxidant response.

The Nrf2/HO-1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and initiates the transcription of antioxidant response element (ARE)-dependent genes.

While direct evidence for this compound is still emerging, studies on other MAAs suggest a potential role in activating the Nrf2 pathway, particularly under conditions of oxidative stress[9][10][11]. It is hypothesized that MAAs may act as competitive inhibitors of the Keap1-Nrf2 interaction, leading to the upregulation of the cellular antioxidant defense system.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

Methodology:

-

A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol.

-

Various concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark for a specified period (e.g., 30 minutes)[12].

-

The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.

-

The IC₅₀ value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of this compound.

ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺).

Methodology:

-

The ABTS radical cation is generated by reacting an ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark for 12-16 hours[1].

-

The ABTS•⁺ solution is then diluted with a buffer (e.g., phosphate (B84403) buffer) to a specific absorbance at a particular wavelength (e.g., 734 nm).

-

Different concentrations of this compound are added to the diluted ABTS•⁺ solution.

-

After a defined incubation period (e.g., 30 minutes to 2 hours), the absorbance is measured at the same wavelength[1].

-

The percentage of ABTS•⁺ scavenging is calculated similarly to the DPPH assay.

-

The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

Time-Resolved Singlet Oxygen Luminescence Decay Method

This highly sensitive method directly measures the quenching of singlet oxygen by monitoring its near-infrared phosphorescence.

Methodology:

-

A photosensitizer (e.g., eosin (B541160) Y or methylene (B1212753) blue) is used to generate singlet oxygen upon illumination with a pulsed laser[5][6].

-

The decay of the singlet oxygen phosphorescence at approximately 1270 nm is monitored using a time-resolved near-infrared detector.

-

The experiment is performed in the absence and presence of various concentrations of this compound.

-

The rate constant of singlet oxygen quenching (k_q) by this compound is determined by analyzing the change in the decay rate of the phosphorescence in the presence of the quencher.

Lipid Peroxidation Inhibition Assay (TBARS Assay)

This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation.

Methodology:

-

Lipid peroxidation is induced in a lipid-rich system (e.g., liposomes, microsomes, or a linoleic acid emulsion) using an initiator such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

-

The reaction is carried out in the presence and absence of this compound.

-

After incubation, thiobarbituric acid (TBA) is added to the reaction mixture, which is then heated.

-

MDA reacts with TBA to form a colored adduct.

-

The absorbance of the resulting colored complex is measured spectrophotometrically (typically around 532 nm).

-

The inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples with and without this compound.

Visualizations

Antioxidant Mechanisms of this compound

Caption: Overview of this compound's antioxidant actions.

Experimental Workflow for DPPH Assay

Caption: Standard workflow for the DPPH radical scavenging assay.

Proposed Nrf2 Signaling Pathway Activation by Mycosporine-like Amino Acids

Caption: Hypothesized activation of the Nrf2 pathway by MAAs.

References

- 1. Characterization of Antioxidant Activity of Heated Mycosporine-like Amino Acids from Red Alga Dulse Palmaria palmata in Japan [mdpi.com]

- 2. Mycosporine-Like Amino Acids: Making the Foundation for Organic Personalised Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammation Activities of Mycosporine-Like Amino Acids (MAAs) in Response to UV Radiation Suggest Potential Anti-Skin Aging Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mycosporine-Like Amino Acids and Their Derivatives as Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound protects biological systems against photodynamic damage by quenching singlet oxygen with a high efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mycosporine-Like Amino Acids: Relevant Secondary Metabolites. Chemical and Ecological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. The mycosporine-like amino acids porphyra-334 and shinorine are antioxidants and direct antagonists of Keap1-Nrf2 binding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. brieflands.com [brieflands.com]

Mycosporine-Glycine: A Fungal Secondary Metabolite for Photoprotection and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mycosporine-glycine (M-Gly) is a pivotal member of the mycosporine-like amino acid (MAA) family, a class of low-molecular-weight, water-soluble secondary metabolites renowned for their potent ultraviolet (UV) absorbing properties.[1][2] While initially characterized for their role as natural sunscreens, the functional repertoire of these molecules, particularly in the fungal kingdom, extends to antioxidant, anti-inflammatory, and other stress-mitigating activities.[3] This technical guide provides a comprehensive overview of mycosporine-glycine in fungi, detailing its biosynthesis, physiological roles, quantitative data, and the experimental protocols essential for its study. This document is intended to serve as a valuable resource for researchers in mycology, natural product chemistry, and drug development.

Biosynthesis of Mycosporine-Glycine in Fungi

The biosynthesis of mycosporine-glycine in fungi is a conserved process, primarily originating from the pentose (B10789219) phosphate (B84403) pathway.[4][5] The core enzymatic machinery is encoded by a gene cluster that directs the synthesis of the characteristic cyclohexenone core and the subsequent attachment of a glycine (B1666218) molecule.

The key biosynthetic steps are:

-

Formation of the 4-deoxygadusol (4-DG) core: The pathway initiates with the conversion of sedoheptulose-7-phosphate, an intermediate of the pentose phosphate pathway, into 2-desmethyl-4-deoxygadusol. This reaction is catalyzed by the enzyme 2-desmethyl-4-deoxygadusol synthase (DDGS). Subsequently, an O-methyltransferase (OMT) acts on this intermediate to produce 4-deoxygadusol (4-DG).[5]

-

Glycine Conjugation: The final step involves the ATP-dependent ligation of a glycine molecule to the 4-DG core, a reaction catalyzed by an ATP-grasp ligase. This enzymatic step completes the synthesis of mycosporine-glycine.[5]

Mycosporine-glycine often serves as a precursor for the synthesis of more complex mycosporines through the addition of other amino acids or amino alcohols.[2]

Physiological Functions of Mycosporine-Glycine in Fungi

Mycosporine-glycine is a multifunctional secondary metabolite that plays a crucial role in the adaptation and survival of fungi in various, often harsh, environments.

-

Photoprotection: With a UV absorption maximum at approximately 310 nm, mycosporine-glycine effectively absorbs in the UVB range of the electromagnetic spectrum.[6] This property allows it to function as a photoprotective compound, shielding fungal cells from the damaging effects of UV radiation.

-

Antioxidant Activity: Mycosporine-glycine exhibits significant antioxidant properties, effectively scavenging reactive oxygen species (ROS). This activity is crucial for mitigating oxidative stress induced by UV radiation and other environmental stressors.[3]

-

Osmoregulation and Desiccation Tolerance: There is evidence to suggest that mycosporines, including mycosporine-glycine, contribute to osmotic balance and desiccation tolerance in fungi, particularly in terrestrial species exposed to fluctuating water availability.[1]

-

Regulation of Fungal Development: Mycosporines have been implicated in the regulation of light-induced sporulation in some fungal species.[7]

Data Presentation

Table 1: Physicochemical and Antioxidant Properties of Mycosporine-Glycine

| Property | Value | Reference |

| UV Absorption Maximum (λmax) | 310 nm | [6] |

| Molar Extinction Coefficient (ε) | ~28,100 M⁻¹cm⁻¹ | [8] |

| Molecular Weight | 245.22 g/mol | |

| DPPH Radical Scavenging (IC50) | 4.23 ± 0.21 mM | [2] |

| ABTS Radical Scavenging (IC50) | 40 µM | [2] |

Table 2: Concentration of Mycosporines in Selected Fungal Species

| Fungal Species | Mycosporine(s) Detected | Concentration (µg/g dry weight) | Reference |

| Phaffia rhodozyma | Mycosporine-glutaminol-glucoside (MGG) | Not specified | [4] |

| Dermatocarpon luridum (lichenized fungus) | Mycosporine glutamicol, Mycosporine glutaminol | Not specified | [9][10] |

| Rock-inhabiting fungi | Various mycosporines | Not specified | [11] |

Note: Quantitative data for mycosporine-glycine specifically in a wide range of fungal species is limited in the current literature. Much of the quantitative work has been conducted on cyanobacteria and algae.

Experimental Protocols

1. Extraction of Mycosporine-Glycine from Fungal Mycelium

This protocol is adapted from methods used for the extraction of mycosporines and MAAs from various microorganisms.[11][12]

Materials:

-

Fungal mycelium (fresh or lyophilized)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvent: 20% (v/v) aqueous methanol (B129727) or distilled water

-

Centrifuge and centrifuge tubes

-

Rotary evaporator or lyophilizer (optional)

-

0.22 µm syringe filters

Procedure:

-

Harvest and Prepare Mycelium: Harvest fungal mycelium from liquid or solid culture. If starting with fresh mycelium, gently blot to remove excess media. For lyophilized mycelium, proceed to the next step.

-

Cell Disruption: Freeze the mycelium with liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. This step is crucial for breaking the rigid fungal cell walls.

-

Extraction: Transfer the powdered mycelium to a centrifuge tube and add the extraction solvent at a ratio of 1:10 (w/v) (e.g., 100 mg of dry weight equivalent in 1 mL of solvent).

-

Incubation: Incubate the mixture at 4°C for 1-2 hours with constant agitation to maximize extraction efficiency.

-

Centrifugation: Centrifuge the suspension at 10,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Collection of Supernatant: Carefully collect the supernatant, which contains the extracted mycosporine-glycine.

-

Concentration (Optional): The extract can be concentrated using a rotary evaporator or lyophilizer. The dried extract can be stored at -20°C and reconstituted in the desired solvent for analysis.

-

Filtration: Prior to HPLC analysis, filter the extract through a 0.22 µm syringe filter to remove any remaining particulate matter.

2. HPLC Quantification of Mycosporine-Glycine

This protocol outlines a typical reversed-phase HPLC method for the quantification of mycosporine-glycine.[13]

Instrumentation and Columns:

-

HPLC system with a photodiode array (PDA) or UV detector.

-

Reversed-phase C8 or C18 column (e.g., 5 µm particle size, 4.6 x 250 mm). A C8 column may offer better separation for some MAAs.[13]

Mobile Phase:

-

A common isocratic mobile phase is a mixture of 25% methanol and 75% aqueous solution containing 0.1% acetic acid.

-

The mobile phase should be filtered and degassed prior to use.

HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 310 nm

Quantification:

-

Standard Curve: Prepare a series of standard solutions of purified mycosporine-glycine of known concentrations.

-

Analysis: Inject the standards and the fungal extracts onto the HPLC system.

-

Peak Identification: Identify the mycosporine-glycine peak in the chromatograms based on its retention time and characteristic UV absorption spectrum (λmax ~310 nm) compared to the standard.

-

Quantification: Construct a standard curve by plotting the peak area against the concentration of the standards. Use the regression equation of the standard curve to calculate the concentration of mycosporine-glycine in the fungal extracts.

Mandatory Visualization

Biosynthetic Pathway of Mycosporine-Glycine in Fungi

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Unraveling the Molecular Basis of Mycosporine Biosynthesis in Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances and Future Prospects of Mycosporine-like Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fungal photoreceptors: sensory molecules for fungal development and behaviour - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 8. Distribution, Contents, and Types of Mycosporine-Like Amino Acids (MAAs) in Marine Macroalgae and a Database for MAAs Based on These Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mycosporine-Like Amino Acids (MAAs) in Time-Series of Lichen Specimens from Natural History Collections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mycosporine-Like Amino Acids (MAAs) in Time-Series of Lichen Specimens from Natural History Collections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. brieflands.com [brieflands.com]

- 13. Quantitative and Qualitative HPLC Analysis of Mycosporine-Like Amino Acids Extracted in Distilled Water for Cosmetical Uses in Four Rhodophyta - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Nature's Sunscreen: A Technical Guide to the Biosynthesis of Mycosporine-like Amino Acids from 4-Deoxygadusol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Mycosporine-like amino acids (MAAs) are a diverse class of small, UV-absorbing molecules produced by a wide range of organisms, particularly those exposed to high levels of solar radiation. Their remarkable photostability and ability to dissipate absorbed UV energy as heat without generating harmful reactive oxygen species make them promising candidates for next-generation sunscreens and other photoprotective applications. This technical guide provides a comprehensive overview of the core biosynthetic pathway of MAAs, starting from the key precursor 4-deoxygadusol (4-DG). It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the enzymatic machinery and experimental methodologies involved in the production of these natural sunscreens.

The Central Biosynthetic Pathway: From a Sugar Phosphate (B84403) to a Potent UV Shield

The biosynthesis of MAAs from 4-deoxygadusol is a multi-step enzymatic process that begins with intermediates from primary metabolism. The core pathway can be dissected into three main stages: the formation of the 4-deoxygadusol (4-DG) core, the addition of a glycine (B1666218) moiety to create mycosporine-glycine (MG), and the subsequent diversification of the molecule through the attachment of various amino acids or amino alcohols.

The initial steps leading to 4-DG can originate from two primary metabolic routes: the pentose (B10789219) phosphate pathway (PPP) and the shikimate pathway[1][2]. In the more extensively characterized pathway involving the PPP, sedoheptulose-7-phosphate is converted to 2-epi-5-epi-valiolone (B1265091) by the enzyme 2-epi-5-epi-valiolone synthase (EEVS), encoded by the mysA gene[3]. An O-methyltransferase (OMT), encoded by mysB, then methylates this intermediate to form the central chromophore, 4-deoxygadusol (4-DG)[4][5][6].

Once 4-DG is synthesized, the pathway proceeds as follows:

-

Mycosporine-Glycine (MG) Formation: An ATP-grasp ligase, designated MysC, catalyzes the attachment of a glycine molecule to the C3 position of the 4-DG ring. This reaction is ATP-dependent and forms the foundational mycosporine, mycosporine-glycine (MG)[4][7].

-

Diversification of the Mycosporine Core: The final step in the biosynthesis of many common MAAs involves the addition of a second amino acid or amino alcohol to the C1 position of mycosporine-glycine. This crucial step is catalyzed by one of two distinct enzyme types:

-

D-Ala-D-Ala Ligase Homolog (MysD): This enzyme, an ATP-dependent ligase, exhibits a degree of substrate promiscuity, allowing for the incorporation of various amino acids such as serine, threonine, and glycine to produce shinorine, porphyra-334, and mycosporine-2-glycine (B1260214), respectively[4][8][9].

-

Non-Ribosomal Peptide Synthetase (NRPS)-like Enzyme (MysE): In some organisms, a non-ribosomal peptide synthetase-like enzyme is responsible for this final condensation step. MysE enzymes typically display a more restricted substrate specificity compared to MysD[4][10].

-

This modular enzymatic machinery allows for the generation of a wide array of MAA structures with distinct UV-absorption maxima and antioxidant properties.

Quantitative Data on MAA Production

The heterologous expression of MAA biosynthetic gene clusters in microbial hosts like Escherichia coli and Saccharomyces cerevisiae has enabled the production and quantification of these compounds. The yields of specific MAAs can vary significantly depending on the host organism, the origin of the biosynthetic genes, and the fermentation conditions.

| MAA Product | Host Organism | Biosynthetic Genes | Titer (mg/L) | Reference |

| Shinorine | Saccharomyces cerevisiae | mysD from Lyngbya sp. | 1530 | [8][11] |

| Porphyra-334 | Saccharomyces cerevisiae | mysD from N. linckia | 1210 | [8][11] |

| Shinorine | Saccharomyces cerevisiae | Nostoc punctiforme genes | 31.0 | [12] |

| Shinorine & Porphyra-334 | Yarrowia lipolytica | Cyanobacterial genes | 249.0 (total) | [11] |

Note: The titers reported are often from optimized fed-batch fermentations and may not be directly comparable due to variations in experimental setups.

Experimental Protocols

This section outlines generalized protocols for the key experimental workflows involved in the study of MAA biosynthesis. These are intended as a starting point, and specific parameters may require optimization based on the enzymes and host systems used.

Heterologous Expression and Purification of Mys Enzymes

The production of active Mys enzymes for in vitro characterization typically involves their heterologous expression in a suitable host, followed by purification.

3.1.1. Expression in E. coli

-

Gene Cloning: The coding sequence for the target Mys enzyme (e.g., mysB, mysC, mysD) is PCR amplified from the genomic DNA of the source organism. The amplicon is then cloned into an appropriate expression vector, often containing an N- or C-terminal affinity tag (e.g., His6-tag, GST-tag) to facilitate purification.

-

Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Culture and Induction: A starter culture is grown overnight and used to inoculate a larger volume of Luria-Bertani (LB) broth containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 18-30°C) for several hours to overnight to promote proper protein folding[13][14][15].

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in a suitable lysis buffer (e.g., PBS with protease inhibitors), and lysed by sonication or high-pressure homogenization[13][14].

-

Purification: The soluble protein fraction is separated from cell debris by centrifugation. The target protein is then purified from the supernatant using affinity chromatography corresponding to the tag used (e.g., Ni-NTA agarose (B213101) for His6-tagged proteins, Glutathione sepharose for GST-tagged proteins)[13][16]. The protein is eluted from the column and may be further purified by size-exclusion chromatography.

In Vitro Enzyme Assays

Characterizing the activity and substrate specificity of the Mys enzymes is crucial for understanding the biosynthetic pathway.

3.2.1. General Assay Conditions

-

Buffer: Tris-HCl or HEPES buffer at a pH optimum, which is often around 7.5-8.5.

-

Temperature: Typically 25-37°C.

-

Cofactors: ATP and MgCl2 are essential for the ATP-grasp ligases (MysC and MysD).

3.2.2. Assay for MysD (D-Ala-D-Ala Ligase Homolog)

This assay measures the formation of a di-substituted MAA from mycosporine-glycine and a specific amino acid.

-

Reaction Mixture: Prepare a reaction mixture containing purified mycosporine-glycine (substrate), the amino acid to be tested (e.g., serine, threonine), ATP, and MgCl2 in the reaction buffer.

-

Enzyme Addition: Initiate the reaction by adding the purified MysD enzyme.

-

Incubation: Incubate the reaction at the optimal temperature for a defined period (e.g., 30 minutes to 2 hours).

-

Quenching: Stop the reaction by heat inactivation or the addition of an organic solvent like methanol (B129727).

-

Analysis: Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and quantify the newly formed MAA.

Analysis of Mycosporine-like Amino Acids

HPLC and LC-MS/MS are the primary analytical techniques for the identification and quantification of MAAs.

3.3.1. HPLC Method

-

Column: A reversed-phase C8 or C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or acetic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is typically employed for separation.

-

Detection: MAAs are detected by their characteristic UV absorbance, usually in the range of 310-360 nm.

3.3.2. LC-MS/MS Method

For unambiguous identification and sensitive quantification, HPLC is coupled to a tandem mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Analysis: The mass-to-charge ratio (m/z) of the parent ion is determined, and fragmentation patterns (MS/MS) are used to confirm the structure of the MAA.

Key Enzyme Mechanisms: The ATP-Grasp Ligase

The ATP-grasp superfamily of enzymes, which includes MysC and MysD, catalyzes the formation of a carbon-nitrogen bond in an ATP-dependent manner. The general mechanism involves the activation of a carboxylate group by ATP to form a reactive acylphosphate intermediate.

In the context of MAA biosynthesis by MysC, the hydroxyl group of 4-deoxygadusol is proposed to be phosphorylated by ATP, creating a good leaving group. The amino group of glycine then acts as a nucleophile, attacking the activated carbon and displacing the phosphate group to form the C-N bond of mycosporine-glycine[7].

Conclusion and Future Directions

The elucidation of the biosynthetic pathway of mycosporine-like amino acids from 4-deoxygadusol has opened up exciting possibilities for the biotechnological production of these natural sunscreens. The heterologous expression of the mys gene clusters in tractable microbial hosts has demonstrated the feasibility of producing specific MAAs at high titers.

However, several areas warrant further investigation to fully harness the potential of this biosynthetic machinery:

-

Enzyme Kinetics and Engineering: A more detailed kinetic characterization of the Mys enzymes, particularly the substrate promiscuity of MysD, is needed. This knowledge will be crucial for engineering enzymes with altered substrate specificities to produce novel MAAs with tailored properties.

-

Pathway Optimization: Further metabolic engineering of host strains to increase the precursor supply and optimize the expression of the biosynthetic genes will be key to achieving industrially relevant production levels.

-

Discovery of Novel Enzymes: Genome mining and functional characterization of new mys gene clusters from diverse organisms will likely uncover novel enzymes with unique catalytic activities, expanding the repertoire of accessible MAA structures.

This technical guide provides a solid foundation for researchers entering the field of MAA biosynthesis. By building upon this knowledge and employing the outlined experimental approaches, the scientific community can continue to unlock the secrets of nature's sunscreens and pave the way for their application in a wide range of photoprotective technologies.

References

- 1. Detection and Purification of Non-ribosomal Peptide Synthetase Products in Neosartorya fischeri | Springer Nature Experiments [experiments.springernature.com]

- 2. Mycosporine-Like Amino Acids (MAAs): Biology, Chemistry and Identification Features - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 5-epi-[6-(2)H(2)]valiolone and stereospecifically monodeuterated 5-epi-valiolones: exploring the steric course of 5-epi-valiolone dehydratase in validamycin A biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis and Heterologous Production of Mycosporine-Like Amino Acid Palythines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The ATP-Grasp Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient production of natural sunscreens shinorine, porphyra-334, and mycosporine-2-glycine in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Efficient Production of Shinorine and Mycosporine–Glycine–Alanine in Using Natural and Engineered Nonribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Metabolic Engineering of Saccharomyces cerevisiae for Production of Shinorine, a Sunscreen Material, from Xylose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdanderson.org [mdanderson.org]

- 14. mdpi.com [mdpi.com]

- 15. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Mycosporine-Glycine and its Derivatives: A Technical Guide to their Natural Occurrence, Bioactivity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycosporine-like amino acids (MAAs) are a diverse group of water-soluble, UV-absorbing secondary metabolites found in a wide array of organisms exposed to high levels of solar radiation. Among these, mycosporine-glycine (M-Gly) and its derivatives are of significant interest due to their potent photoprotective and antioxidant properties. This technical guide provides an in-depth overview of the natural occurrence, biosynthesis, and physicochemical properties of mycosporine-glycine and its key derivatives. Detailed experimental protocols for their extraction, purification, and quantification are presented, alongside a summary of their biological activities. Furthermore, this guide illustrates the key signaling pathways modulated by mycosporine-glycine, offering insights into its mechanisms of action and potential applications in drug development and dermo-cosmetics.

Natural Occurrence and Distribution

Mycosporine-glycine and its derivatives are predominantly found in marine and freshwater environments, where organisms are subjected to intense solar radiation. They have been identified in a variety of species, including cyanobacteria, microalgae, macroalgae, fungi, and marine invertebrates.[1][2] The distribution and concentration of these compounds can vary significantly depending on the species, geographical location, season, and exposure to UV radiation.

| Organism Type | Species Example | Mycosporine-Glycine and its Derivatives Present | Concentration Range | Reference |

| Cyanobacteria | Anabaena doliolum | Mycosporine-glycine, Porphyra-334 (B1236830), Shinorine (B1251615) | - | [1] |

| Chroococcidiopsis sp. | Mycosporine-glycine | - | [1] | |

| Euhalothece sp. | Mycosporine-2-glycine (B1260214) | High concentrations | [3] | |

| Microcystis aeruginosa | Mycosporine-glycine | - | [4] | |

| Macroalgae (Rhodophyta) | Porphyra sp. | Porphyra-334, Shinorine, Palythine | Porphyra-334: ~10.53-10.85 mg/g DW; Shinorine: ~3.27-3.41 mg/g DW | [5] |

| Palmaria palmata | Palythine | ~2.71 mg/g DW | [5] | |

| Macroalgae (Chlorophyta) | Boodlea composita, Ulva lactuca | Mycosporine-glycine | >53% of total MAAs | [5] |

| Macroalgae (Phaeophyta) | Agarum cribosum, Alaria esculenta | Mycosporine-glycine | >53% of total MAAs | [5] |

| Marine Invertebrates | Palythoa tuberculosa (Zoanthid) | Mycosporine-glycine | - | [6] |

Physicochemical Properties and Bioactivity

Mycosporine-glycine and its derivatives are characterized by a cyclohexenone or cyclohexenimine chromophore conjugated to an amino acid or its imino alcohol. This structure is responsible for their strong absorption in the UV-A and UV-B regions of the electromagnetic spectrum.

Photoprotective Properties

The primary function of these compounds is to act as natural sunscreens, protecting the organism from the damaging effects of UV radiation. They exhibit high molar extinction coefficients and are highly photostable, dissipating absorbed UV energy as heat without generating harmful reactive oxygen species (ROS).[6][7]

| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹) | Photodecomposition Quantum Yield | Reference |

| Mycosporine-glycine | 310 | ~28,100 - 43,900 | Low | [2][6] |

| Porphyra-334 | 334 | ~42,300 - 50,000 | 2.4 ± 0.3 × 10⁻⁴ | [6][8] |

| Shinorine | 334 | ~44,700 | - | [8] |

| Palythine | 320 | ~36,200 | - | [8] |

| Mycosporine-serinol | 310 | 27,270 | - | [6] |

Antioxidant Activity

In addition to their photoprotective role, mycosporine-glycine and some of its derivatives exhibit significant antioxidant activity. They are effective scavengers of various free radicals, thereby mitigating oxidative stress.

| Compound | Assay | IC50 Value | Reference |

| Mycosporine-glycine | DPPH radical scavenging | 4.23 ± 0.21 mM | [6] |

| Mycosporine-glycine | ABTS radical scavenging | 2.258 mM | [9] |

| Mycosporine-2-glycine | DPPH radical scavenging | 22 µM | [7] |

| Porphyra-334 | Superoxide radical scavenging | ~46% inhibition at 1 mM | [6] |

Biosynthesis

The biosynthesis of mycosporine-glycine originates from two primary metabolic routes: the shikimate pathway and the pentose (B10789219) phosphate (B84403) pathway. Both pathways converge on the production of 4-deoxygadusol (4-DG), the direct precursor for all MAAs.[10] The addition of a glycine (B1666218) molecule to 4-DG, catalyzed by an ATP-grasp enzyme, yields mycosporine-glycine.[10] Further enzymatic modifications, such as the addition of other amino acids by nonribosomal peptide synthetase (NRPS)-like enzymes, lead to the formation of various derivatives like porphyra-334 (with threonine) and shinorine (with serine).[10]

Biosynthesis of Mycosporine-Glycine and its derivatives.

Experimental Protocols

Extraction

A general protocol for the extraction of mycosporine-glycine and its derivatives from biological samples is as follows:

-

Sample Preparation: Lyophilize the biological material (e.g., algal biomass, invertebrate tissue) to remove water and grind to a fine powder.

-

Solvent Extraction: Suspend the dried powder in 20% aqueous methanol (B129727) (v/v) or a similar polar solvent. The ratio of solvent to sample should be optimized for the specific material.

-

Cell Lysis (for microbial sources): For cyanobacteria and microalgae, sonicate the suspension on ice to disrupt the cell walls and facilitate the release of intracellular MAAs.

-

Centrifugation: Centrifuge the extract to pellet solid debris.

-

Supernatant Collection: Carefully collect the supernatant containing the dissolved MAAs.

-

Solvent Evaporation: Evaporate the solvent from the supernatant under reduced pressure (e.g., using a rotary evaporator) to concentrate the extract.

-

Re-dissolution: Re-dissolve the dried extract in a suitable solvent for analysis, such as distilled water or 100% methanol.

Purification and Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the most common method for the separation, identification, and quantification of mycosporine-glycine and its derivatives.

-